molecular formula C11H15FO2 B8738589 1-(Diethoxymethyl)-4-fluorobenzene CAS No. 24524-97-8

1-(Diethoxymethyl)-4-fluorobenzene

Cat. No. B8738589
Key on ui cas rn: 24524-97-8
M. Wt: 198.23 g/mol
InChI Key: VJHOCGQAEPCZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06414145B1

Procedure details

A mixture of 4-fluorobenzaldehyde, compound (5) (20 g, 17.3 ml, 161.15 mmol), triethylorthoformate (29.85 g, 33.5 ml, 201.43 mmol) and para-toluenesulphonic acid (0.28 g, 1.61 mmol ) in ethanol (100 ml) was stirred for 16 hours under a nitrogen atmosphere at ambient temperature. The mixture was treated with anhydrous sodium carbonate to pH 9, stirred for a further five minutes and then filtered and the filtrate evaporated to dryness. Purification by flash column chromatography eluting with iso-hexane/dichloromethane (1:1) and then with iso-hexane/ethyl acetate (9:1) gave a clear oil, compound (6)(22.77 g, 71% Yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 5 )
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH2:10]([O:12][CH:13]([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH3:11].[C:20]1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:2][CH2:3][CH2:4][CH:5]([CH3:8])[CH3:6].[C:13]([O:12][CH2:10][CH3:11])(=[O:17])[CH3:20].[CH2:18]([O:17][CH:13]([O:14][CH2:15][CH3:16])[C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:19] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
compound ( 5 )
Quantity
17.3 mL
Type
reactant
Smiles
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 hours under a nitrogen atmosphere at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography
WASH
Type
WASH
Details
eluting with iso-hexane/dichloromethane (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CCCC(C)C.C(C)(=O)OCC
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.77 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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